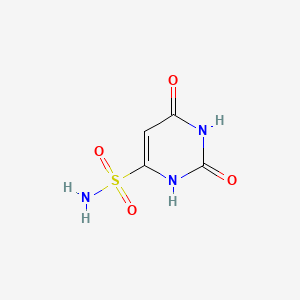

2,6-Dihydroxy-4-pyrimidinesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

5338-86-3 |

|---|---|

Molecular Formula |

C4H5N3O4S |

Molecular Weight |

191.17 g/mol |

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-sulfonamide |

InChI |

InChI=1S/C4H5N3O4S/c5-12(10,11)3-1-2(8)6-4(9)7-3/h1H,(H2,5,10,11)(H2,6,7,8,9) |

InChI Key |

UGTUDBJNUBFRBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)S(=O)(=O)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2,6 Dihydroxy 4 Pyrimidinesulfonamide and Analogues

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. rsc.org These complementary methods are invaluable for identifying the functional groups present in a molecule. youtube.com For 2,6-Dihydroxy-4-pyrimidinesulfonamide, these techniques confirm the presence of the dihydroxypyrimidine and sulfonamide moieties.

The analysis of the FTIR and Raman spectra of this compound involves identifying the characteristic vibrational frequencies for its constituent parts. The 4,6-dihydroxypyrimidine (B14393) core likely exists in its more stable keto-enol tautomeric forms, primarily as 6-hydroxy-pyrimidin-4(3H)-one derivatives, which significantly influences the observed spectra. acs.org

Pyrimidine (B1678525) Group Vibrations: The pyrimidine ring and its hydroxy/oxo substituents give rise to several distinct bands. Aromatic and aliphatic C-H stretching vibrations are typically observed in the 2800–3100 cm⁻¹ region. vandanapublications.com The N-H stretching vibrations from the pyrimidine ring and amide groups appear in the 3200–3500 cm⁻¹ range. vandanapublications.comvandanapublications.com Strong absorption bands corresponding to C=O stretching in the pyrimidine ring are expected between 1650–1750 cm⁻¹. vandanapublications.comresearchgate.net Additionally, C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1500-1600 cm⁻¹ range. researchgate.net

Sulfonamide Group Vibrations: The sulfonamide group (-SO₂NH₂) has highly characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the ranges of 1300–1370 cm⁻¹ and 1140–1180 cm⁻¹, respectively. The S-N stretching vibration is generally observed around 930 cm⁻¹. nih.gov

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Pyrimidine N-H | Stretching | 3200–3500 | vandanapublications.com |

| Sulfonamide N-H | Stretching | 3200–3300 | nih.gov |

| Pyrimidine C-H | Stretching | 2800–3100 | vandanapublications.com |

| Pyrimidine C=O | Stretching | 1650–1750 | vandanapublications.comresearchgate.net |

| Pyrimidine C=C/C=N | Ring Stretching | 1500–1600 | researchgate.net |

| Sulfonamide S=O | Asymmetric Stretching | 1300–1370 | nih.gov |

| Sulfonamide S=O | Symmetric Stretching | 1140–1180 | nih.gov |

| Sulfonamide S-N | Stretching | ~930 | nih.gov |

While characteristic group frequencies provide a preliminary assignment, a more definitive understanding of the vibrational spectra requires Normal Coordinate Analysis (NCA). NCA is a theoretical method that describes the collective motion of atoms within a molecule for each vibrational mode. libretexts.org It involves creating a theoretical model of the molecule and calculating its vibrational frequencies, which are then compared and scaled against the experimental data from FTIR and Raman spectroscopy. nist.govlibretexts.org

This analysis allows for the precise assignment of each observed band to a specific normal mode of vibration, which is a linear combination of internal coordinates (bond stretches, angle bends, and torsions). stackexchange.com For a complex molecule like this compound, NCA is crucial for distinguishing between overlapping vibrational modes and accurately interpreting the subtle shifts caused by the interaction between the pyrimidine and sulfonamide groups. By decoupling the vibrational degrees of freedom, NCA provides a robust confirmation of the molecular structure. stackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity within a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural map can be assembled. nih.gov

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are highly dependent on the electronic environment, including the effects of adjacent functional groups and tautomeric forms. researchgate.net For this compound, the stable tautomer is likely a 6-hydroxy-pyrimidin-4(3H)-one structure. acs.org

¹H NMR: The proton spectrum is expected to show distinct signals for the proton on the pyrimidine ring (C5-H), the labile protons of the N-H groups in the ring, the hydroxyl group, and the sulfonamide NH₂. The C5-H proton signal is anticipated to be a singlet in the aromatic region. In DMSO-d₆, the N-H protons of the pyrimidine and sulfonamide groups would appear as broad singlets at varying downfield positions.

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbons at positions 4 and 6 of the pyrimidine ring, being part of carbonyl or enolic groups, are expected to resonate significantly downfield. The C2 carbon, bonded to two nitrogen atoms, will also be downfield, as will the C4 carbon attached to the electron-withdrawing sulfonamide group. The C5 carbon will appear at a more upfield position typical for a methine carbon in a heterocyclic ring.

The predicted NMR data are presented in the tables below.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C5-H | 5.5 - 6.0 | s |

| Sulfonamide NH₂ | 7.0 - 8.0 | br s |

| Pyrimidine N-H | 10.0 - 12.0 | br s |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C4 | 160 - 165 |

| C5 | 90 - 95 |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this molecule, COSY would primarily be used to confirm the absence of coupling for the C5-H proton, confirming its isolation in the spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹J_CH coupling). columbia.edu An HSQC spectrum would definitively link the C5-H proton signal to the C5 carbon signal, confirming their direct connection. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the sulfonamide N-H protons and the C5-H proton, providing further conformational details.

The combination of these 2D NMR experiments provides a detailed and unambiguous confirmation of the proposed molecular structure, leaving no doubt as to the connectivity of the atoms. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and, with high resolution, its elemental formula. nih.gov

For this compound (C₄H₅N₃O₄S), the nominal molecular weight is approximately 207 g/mol . An ESI-MS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 208 in positive ion mode or a deprotonated ion [M-H]⁻ at m/z 206 in negative ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places, which allows for the confident determination of the molecular formula. umb.edu For C₄H₅N₃O₄S, the calculated exact mass of the neutral molecule is 207.0028. HRMS analysis would aim to detect an ion with a mass-to-charge ratio that matches the theoretical value for the protonated or deprotonated species within a very narrow tolerance (typically <5 ppm).

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov For sulfonamides, characteristic fragmentation patterns include the loss of SO₂ (64 Da) and cleavage of the C-S or S-N bonds. nih.govresearchgate.net Common fragments for sulfonamides include ions at m/z 156, 108, and 92, which correspond to the sulfanilamide (B372717) moiety and its subsequent fragments. researchgate.net Observing these characteristic losses from the parent ion of this compound would provide strong evidence for the presence of the sulfonamide group attached to the pyrimidine ring.

Analysis of Fragmentation Patterns for Structural Insights

The structural characterization of pyrimidine sulfonamides is significantly aided by mass spectrometry, which reveals distinct fragmentation patterns under electron impact (EI) or electrospray ionization (ESI) conditions. The fragmentation of these molecules is generally dictated by the inherent structural features of the pyrimidine ring and the sulfonamide group. sphinxsai.comnih.gov

For sulfonamides, several characteristic fragmentation pathways have been identified. nih.govresearchgate.net A primary and highly common fragmentation event involves the heterolytic cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide linkage. researchgate.netrsc.org This cleavage typically results in the formation of a characteristic fragment ion at m/z 156, corresponding to the [H₂NC₆H₄SO₂]⁺ moiety, which is a common feature for many sulfonamide drugs. researchgate.netrsc.org Subsequent loss of sulfur dioxide (SO₂) from this ion can produce a fragment at m/z 92. researchgate.net Another pathway involves the loss of SO-NH-R with an oxygen rearrangement, leading to a fragment ion at m/z 108. researchgate.net

The pyrimidine ring itself also directs fragmentation. The presence of the pyrimidine moiety can trigger cleavage events, such as the loss of small, stable molecules or radicals. sphinxsai.comsapub.org In pyrimidine derivatives, the molecular ion is often the base peak, and its fragmentation can involve the extrusion of molecules like carbon monoxide (CO) or the loss of side-chain functional groups. sphinxsai.com For a compound like this compound, fragmentation would likely initiate at the sulfonamide bond, followed by decomposition of the pyrimidine ring. The specific fragmentation pathways are influenced by the substituents on the pyrimidine ring and the nature of the amine attached to the sulfonyl group. nih.gov Theoretical studies on related sulfonamides, such as sulfamethoxazole, confirm that protonation often occurs on a nitrogen atom of the heterocyclic ring, which then facilitates the cleavage of the S-N bond. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules like this compound and its analogues. The UV-Vis spectra of pyrimidine derivatives are characterized by absorption bands that correspond to π → π* and n → π* electronic transitions associated with the aromatic pyrimidine ring and its substituents. nih.govnih.gov

The pyrimidine ring system, being aromatic and containing nitrogen heteroatoms, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms. The absorption bands observed in the UV region are influenced by the electronic nature of the substituents attached to the ring. Hydroxy groups at the 2- and 6-positions, as in the title compound, can act as powerful auxochromes, modifying the energy of these transitions and shifting the absorption maxima (λ_max). The sulfonamide group can also influence the electronic spectrum. Studies on various pyrimidine derivatives show that the nature of electronic transitions and the position of absorption bands are sensitive to the molecular environment and structure. nih.govnih.gov

Investigation of Electronic Spectra of Free Bases and Protonated Forms

The electronic absorption spectra of pyrimidine derivatives are often highly dependent on the pH of the medium, as the nitrogen atoms in the pyrimidine ring can be protonated. nih.gov This protonation alters the electronic distribution within the molecule, leading to shifts in the absorption bands. By studying the UV-Vis spectra at varying pH values, it is possible to determine the acidity constants (pKa) for the different protonated forms of the molecule. nih.gov

For a compound like this compound, which possesses multiple potential protonation and deprotonation sites (the pyrimidine nitrogens, the sulfonamide nitrogen, and the hydroxy groups), the UV-Vis spectrum would be expected to change significantly with pH. In acidic solutions, the nitrogen atoms of the pyrimidine ring become protonated, which typically causes a bathochromic (red) or hypsochromic (blue) shift in the π → π* transition bands. In basic solutions, deprotonation of the hydroxy and sulfonamide groups can occur, leading to the formation of anionic species with different electronic characteristics and, consequently, different UV-Vis spectra. This behavior allows for the detailed study of the acid-base equilibria of the compound. nih.gov

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Crystallographic Data Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of crystallographic data allows for the precise determination of key structural parameters. For pyrimidine sulfonamide analogues, bond lengths and angles within the pyrimidine ring are consistent with its aromatic character, though they can be influenced by the electronic effects of substituents. nih.gov

The geometry around the sulfur atom in the sulfonamide group is typically tetrahedral. The S-N and S-C bond lengths, as well as the O-S-O bond angle, are critical parameters. The dihedral angles between the plane of the pyrimidine ring and other parts of the molecule, such as an adjacent phenyl ring from the sulfonamide group, define the molecule's conformation. In one analogue, the naphthalene (B1677914) and pyrimidine rings were found to be twisted with respect to each other. nih.gov These parameters are fundamental for computational modeling and for understanding intermolecular interactions. rsc.orgnih.gov

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| S1-O1 | 1.435 | N1-C1 | 1.341 |

| S1-O2 | 1.431 | N1-C4 | 1.345 |

| S1-N3 | 1.642 | N2-C1 | 1.348 |

| S1-C5 | 1.763 | N2-C2 | 1.350 |

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| O2-S1-O1 | 119.3 | C1-N1-C4 | 116.5 |

| O2-S1-N3 | 107.0 | C1-N2-C2 | 117.4 |

| O1-S1-N3 | 106.9 | N1-C1-N2 | 125.7 |

| O2-S1-C5 | 108.4 | N2-C2-C3 | 122.2 |

Elucidation of Molecular Aggregation and Supramolecular Synthons

In the solid state, molecules of this compound and its analogues self-assemble into complex three-dimensional networks through various intermolecular interactions, primarily hydrogen bonds. nih.govresearchgate.net The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), making it a key player in forming predictable hydrogen-bonding patterns known as supramolecular synthons. researchgate.netnih.gov

Computational Chemistry and Theoretical Characterization of 2,6 Dihydroxy 4 Pyrimidinesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. acs.org By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide accurate predictions of molecular properties. For 2,6-dihydroxy-4-pyrimidinesulfonamide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Ground State Electronic Structure Determination

The initial step in the computational analysis involves the optimization of the molecular geometry to determine its most stable three-dimensional arrangement. This process seeks the minimum energy conformation on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), have been shown to provide reliable geometric parameters. acs.orgresearchgate.net The optimization of this compound would reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its structure. The resulting optimized geometry represents the ground state electronic structure of the molecule.

Analysis of Frontier Molecular Orbitals (FMO): HOMO and LUMO Energy and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. epstem.net

For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO's location can vary depending on the substituents. epstem.net In the case of this compound, the dihydroxy and sulfonamide groups are expected to significantly influence the energy and distribution of these orbitals. Theoretical calculations for similar pyrimidine derivatives provide insights into the expected values. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrimidine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: The data presented in this table is representative of a substituted pyrimidine derivative as found in the literature and serves as an illustrative example for the potential values of this compound. irjweb.com

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrimidine derivatives, the nitrogen atoms of the ring and the oxygen atoms of the hydroxyl and sulfonyl groups are expected to be regions of high electron density, appearing as red or yellow on the MEP map. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, indicated by blue coloration. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which is crucial for understanding hyperconjugative interactions and charge transfer. nih.gov

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Molecule

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | π* (C4-C6) | 25.87 |

| LP (1) O1 | σ* (N5-C4) | 18.45 |

| π (C2-N3) | π* (C4-C6) | 15.62 |

Note: This table presents hypothetical data based on typical NBO analysis results for heterocyclic compounds to illustrate the nature of intramolecular interactions. E(2) represents the stabilization energy.

Conformational Analysis and Tautomerism Studies

The presence of hydroxyl groups on the pyrimidine ring introduces the possibility of conformational isomers and tautomerism, which significantly impact the compound's properties and reactivity.

Theoretical Investigation of Keto-Enol Tautomeric Equilibrium and Stability

2,6-Dihydroxypyrimidine can exist in several tautomeric forms, primarily through keto-enol tautomerization. The dihydroxy form can tautomerize to a keto-enol form (6-hydroxy-4(3H)-pyrimidinone) and a diketo form (pyrimidine-2,4(1H,3H)-dione). Computational studies are essential to determine the relative stabilities of these tautomers. port.ac.uk

Theoretical calculations typically involve optimizing the geometry of each tautomer and comparing their total energies. The tautomer with the lowest energy is considered the most stable. Studies on similar dihydroxypyridines and related heterocycles have shown that the pyridone or keto forms are often more stable than the dihydroxy or enol forms, though solvent effects can influence the equilibrium. port.ac.uk For this compound, it is crucial to investigate the relative energies of its possible tautomers to understand its predominant form under different conditions.

Table 3: Hypothetical Relative Energies of Tautomers of 2,6-Dihydroxypyrimidine

| Tautomer | Relative Energy (kcal/mol) |

| Dihydroxy (Enol-Enol) | 0.00 (Reference) |

| Hydroxy-Keto (Enol-Keto) | -5.20 |

| Diketo | -10.50 |

Note: This table provides hypothetical relative energy values to illustrate the potential stability differences between the tautomeric forms of the 2,6-dihydroxypyrimidine core.

Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is a commonly employed method for these predictions.

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for this compound can be performed using various levels of theory and basis sets. A prevalent method involves geometry optimization followed by frequency and NMR calculations using DFT, often with the B3LYP functional and a basis set such as 6-311++G(d,p). kcl.ac.ukrsc.org Such calculations provide the equilibrium geometry of the molecule in the gas phase, from which the vibrational modes and chemical shieldings are determined.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. aps.org Theoretical predictions for the ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the pyrimidine ring protons and carbons, as well as for the hydroxyl and sulfonamide groups. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of neighboring functional groups, dictates its chemical shift. For instance, the protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. researchgate.netnih.gov

Vibrational Frequencies: The computation of vibrational frequencies through methods like DFT allows for the prediction of the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the chemical bonds. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, N-H stretching of the sulfonamide, S=O stretching, and various C-N and C-C stretching and bending modes within the pyrimidine ring. researchgate.netresearchgate.net A comparison of the calculated frequencies with experimental data, often after applying a scaling factor to the theoretical values to account for anharmonicity and other systematic errors, can confirm the molecular structure and provide a detailed assignment of the experimental spectra. spectroscopyonline.com

Below is an illustrative table of predicted spectroscopic data for this compound, based on typical values for similar functional groups and heterocyclic systems.

| Parameter | Predicted Value | Description |

| ¹H NMR Chemical Shift (δ, ppm) | 7.0 - 8.5 | Pyrimidine ring proton |

| ¹H NMR Chemical Shift (δ, ppm) | 9.0 - 11.0 | Hydroxyl (OH) protons |

| ¹H NMR Chemical Shift (δ, ppm) | 7.5 - 9.0 | Sulfonamide (NH₂) protons |

| ¹³C NMR Chemical Shift (δ, ppm) | 150 - 170 | Pyrimidine ring carbons (C-OH) |

| ¹³C NMR Chemical Shift (δ, ppm) | 140 - 160 | Pyrimidine ring carbon (C-SO₂NH₂) |

| IR Frequency (cm⁻¹) | 3200 - 3400 | O-H stretching |

| IR Frequency (cm⁻¹) | 3100 - 3300 | N-H stretching |

| IR Frequency (cm⁻¹) | 1300 - 1350 | Asymmetric SO₂ stretching |

| IR Frequency (cm⁻¹) | 1150 - 1200 | Symmetric SO₂ stretching |

| IR Frequency (cm⁻¹) | 1550 - 1650 | C=N stretching in pyrimidine ring |

Note: The data in this table is illustrative and based on general expectations for similar chemical structures. Actual values would require specific computational studies on this compound.

Energetic Considerations and Intermolecular Interactions

The study of energetic properties and intermolecular interactions is crucial for understanding the solid-state structure, solubility, and potential for polymorphism of this compound.

In the crystalline state, the arrangement of molecules is governed by a complex network of intermolecular interactions. Computational methods can be used to calculate the interaction energies between molecular pairs or within the entire crystal lattice. acs.org Methods such as the PIXEL method or DFT with dispersion corrections (DFT-D) are employed to quantify these interactions. researchgate.netacs.org The total interaction energy is typically decomposed into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion energies. researchgate.net

For this compound, the presence of hydroxyl and sulfonamide groups suggests that hydrogen bonding would be a dominant intermolecular interaction, contributing significantly to the electrostatic component of the interaction energy. researchgate.net Additionally, π-π stacking interactions between the pyrimidine rings would contribute to the dispersion energy. acs.org In solution, the interaction of the solute with solvent molecules would also be a key factor, influencing its solubility and aggregation behavior. researchgate.net

An illustrative breakdown of interaction energies for a hypothetical dimer of this compound is presented below.

| Interaction Component | Illustrative Energy (kcal/mol) | Description |

| Electrostatic | -15 to -25 | Dominated by hydrogen bonding (O-H···N, N-H···O) |

| Polarization | -3 to -7 | Induced dipole interactions |

| Dispersion | -10 to -20 | van der Waals and π-π stacking interactions |

| Exchange-Repulsion | +12 to +22 | Pauli repulsion at short distances |

| Total Interaction Energy | -16 to -30 | Net stabilizing interaction |

Note: These values are illustrative and based on typical interaction energies found in similar hydrogen-bonded and aromatic systems.

The pyrimidine ring and the oxygen and nitrogen atoms of the hydroxyl and sulfonamide groups in this compound provide potential coordination sites for metal ions. ku.ac.ae Computational chemistry can be used to predict the affinity of this molecule for various ions, such as the alkali metals Li⁺ and Na⁺. bohrium.com

The interaction energy between the molecule and the ion is calculated, typically using DFT methods. The geometry of the complex is optimized to find the most stable coordination mode. researchgate.net The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and sulfonamide groups are likely to be the primary binding sites. researchgate.net The calculated ion affinity provides a measure of the strength of this interaction. Such studies are relevant for understanding the potential for this molecule to act as a ligand or to be influenced by the presence of salts in a biological or chemical system.

The following table provides hypothetical interaction energies for the coordination of this compound with Li⁺ and Na⁺.

| Ion | Illustrative Interaction Energy (kcal/mol) | Potential Coordination Sites |

| Li⁺ | -40 to -60 | Pyrimidine N, Hydroxyl O, Sulfonamide O |

| Na⁺ | -30 to -50 | Pyrimidine N, Hydroxyl O, Sulfonamide O |

Note: These values are illustrative and based on computational studies of similar heterocyclic and sulfonamide compounds with alkali metals.

Quantitative Structure-Property Relationship (QSPR) Descriptors

QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule, known as descriptors, and a particular property of interest. researchgate.net

The ionization potential (IP) is a fundamental electronic property that represents the minimum energy required to remove an electron from a molecule. It is often correlated with the chemical reactivity of a molecule, particularly its susceptibility to oxidation. researchgate.net In the context of QSPR, the IP, which can be approximated by the energy of the Highest Occupied Molecular Orbital (HOMO) through Koopmans' theorem, is a key descriptor.

For this compound, a lower ionization potential would suggest a greater ease of electron removal and thus, potentially higher reactivity towards electrophilic attack or oxidation. QSPR models can be developed to correlate the calculated IP with experimentally determined reactivity parameters for a series of related compounds. These models can then be used to predict the reactivity of new, unsynthesized derivatives. Other quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, and various topological indices, can also be incorporated into QSPR models to predict a wide range of physicochemical properties. researchgate.net

An illustrative table showing the relationship between QSPR descriptors and a hypothetical reactivity parameter for a series of pyrimidinesulfonamide derivatives is shown below.

| Compound Derivative | Calculated Ionization Potential (eV) | Hypothetical Reactivity Index |

| Derivative A (Electron-donating group) | 7.8 | 0.85 |

| This compound | 8.2 | 0.70 |

| Derivative B (Electron-withdrawing group) | 8.7 | 0.55 |

Note: The data presented is hypothetical and for illustrative purposes. A valid QSPR model would require a larger dataset of compounds and experimental validation.

Molecular Interactions and Mechanistic Binding Studies of Pyrimidine Sulfonamide Derivatives

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is instrumental in identifying potential biological targets and understanding the binding modes of pyrimidine (B1678525) sulfonamide derivatives. mdpi.comnih.gov By simulating the interaction between a ligand (the pyrimidine sulfonamide derivative) and a protein, researchers can gain insights into the feasibility and strength of the potential drug-target interaction. amazonaws.com

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). amazonaws.com A lower (more negative) energy value typically indicates a more stable and potent ligand-protein interaction. amazonaws.com Studies on various pyrimidine sulfonamide derivatives have demonstrated a wide range of binding affinities against different protein targets. For instance, a series of novel pyrimidine sulfonamide derivatives showed strong binding affinities, with scores from -46 kcal/mol to -61 kcal/mol, when docked against Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB). nih.gov Another study focusing on pyrimidine derivatives as potential anti-inflammatory agents reported docking scores ranging from -5.75 Kcal/mol to -8.62 Kcal/mol. amazonaws.com Similarly, N-substituted sulfonamides designed as potential anticancer therapeutics exhibited binding affinities between 6.8 and 8.2 kcal/mol against the carbonic anhydrase target 1AZM. unar.ac.id These simulations are crucial first steps in identifying promising drug candidates for further experimental validation. amazonaws.comunar.ac.id

Table 1: Predicted Binding Affinities of Various Pyrimidine Sulfonamide Derivatives

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Novel Pyrimidine Sulfonamides | Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB) | -46 to -61 nih.gov |

| Novel Pyrimidine Derivatives | Anti-inflammatory Target | -5.75 to -8.62 amazonaws.com |

| N-substituted Sulfonamides | Carbonic Anhydrase (1AZM) | 6.8 to 8.2 unar.ac.id |

| Urea-linked Benzenesulfonamide (B165840) | Carbonic Anhydrase (hCA IX, hCA XII) | -5.54 to -6.97 |

Note: Binding affinity values can vary based on the specific derivative, target protein, and computational method used.

Molecular docking not only predicts if a compound will bind but also how it binds. nih.gov These simulations identify the specific amino acid residues within the protein's active site that form crucial interactions with the ligand. amazonaws.com For pyrimidine sulfonamide derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and other noncovalent forces. nih.gov For example, the docking of a pyrimidine derivative (Compound-9) with the COX-1 protein revealed interactions with 21 different amino acids, including Gln192, Thr190, and Ser46, through various types of bonds. amazonaws.com In another study, the sulfonamide moiety of a hybrid compound was shown to interact with the Zn2+ ion in the active site of carbonic anhydrase isoforms, while other parts of the molecule formed interactions with surrounding amino acid residues. Identifying these key residues is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Examples of Interacting Amino Acid Residues for Pyrimidine Sulfonamide Derivatives

| Derivative Type | Target Protein | Key Interacting Amino Acid Residues |

|---|---|---|

| Pyrimidine Derivative (Compound-9) | COX-1 | Thr24, Cys44, Ser46, Met49, Tyr154, Glu166, Arg188, Gln189, Thr190, Gln192, Ala255 amazonaws.com |

| Urea-linked Benzenesulfonamide | Carbonic Anhydrase (hCA) | Interacts with Zn2+ ion and various hydrophilic/hydrophobic residues |

| Amino Pyrimidine Derivatives | EGFR | Binds to inhibit phosphorylation and downstream signaling nih.gov |

Characterization of Noncovalent Interactions in Biological Systems

Noncovalent interactions, while weaker than covalent bonds, are the primary forces governing the binding of ligands to proteins. researchgate.net For pyrimidine sulfonamide derivatives, the stability of the ligand-protein complex is determined by a network of these interactions, including hydrogen bonds, pi-pi stacking, and electrostatic forces. researchgate.netresearchgate.net

Hydrogen bonds are directional interactions that are fundamental to the specificity and affinity of ligand-protein binding. nih.gov The sulfonamide group (-SO2NH-) and the pyrimidine ring, with its nitrogen atoms and hydroxyl groups (in the case of 2,6-Dihydroxy-4-pyrimidinesulfonamide), provide multiple sites for both donating and accepting hydrogen bonds. nih.gov Studies have shown that the protons of the sulfonamide's amido group often bond with amidine nitrogens, while the amino protons prefer to form hydrogen bonds with sulfonyl oxygens. nih.gov In crystal structures of sulfonamide derivatives, intermolecular hydrogen bonds of the N-H...O and C-H...O types are commonly observed, which stabilize the crystal packing. researchgate.net The formation of these hydrogen bonding networks is a critical factor for the stability of the ligand-protein complex. amazonaws.com

Electrostatic interactions involve the attraction or repulsion between charged or polar groups. Salt bridges are a specific type of electrostatic interaction that combines a hydrogen bond with an ionic bond, often occurring between ionized acidic and basic amino acid side chains. The formation of an ionic bridge, for example between a positively charged group and a negatively charged phosphate (B84403) group, can significantly stabilize a molecular complex. nih.gov In pyrimidine sulfonamide derivatives, charged functional groups or the polarized atoms within the sulfonamide and pyrimidine moieties can participate in electrostatic interactions with charged residues in a protein's active site. researchgate.net Computational studies have explored these interactions, such as weak C-X...π (where X is a halogen) and other non-covalent forces, to quantify their contribution to the stability of the molecular structure. researchgate.net

Hydrophobic Interactions and Their Contributions to Binding

Hydrophobic interactions are a critical factor in the binding affinity of pyrimidine sulfonamide derivatives to their protein targets. The pyrimidine core and any associated aryl groups can form significant van der Waals forces and hydrophobic interactions with nonpolar residues within the binding pocket of a protein. youtube.com For instance, in studies with the FK506-binding protein 12 (FKBP12), the pipecolate core of a sulfonamide ligand was observed to be buried in a hydrophobic pocket, a binding mode analogous to the natural ligand FK506. nih.govacs.org The sulfonamide oxygens can also engage in CH···O=S interactions with aromatic residues, further stabilizing the complex. nih.govacs.org

The lipophilicity of these compounds, often quantified by the oil-water partition coefficient (logP), plays a role in their ability to cross cell membranes and interact with intracellular targets. nih.gov For example, a pyrimidine sulfonamide derivative, PS14, with a logP value between 0 and 3, indicated good lipophilic properties, facilitating its transport across cell membranes. nih.gov The nature and position of substituents on the pyrimidine ring can modulate these hydrophobic interactions, thereby influencing binding affinity and selectivity.

| Compound Class | Observed Hydrophobic Interactions | Significance | Reference |

|---|---|---|---|

| Pyrimidine Sulfonamides | Van der Waals forces between the pyrimidine core/aryl groups and nonpolar residues. | Contributes to binding affinity and stability of the protein-ligand complex. | youtube.com |

| Sulfonamide Ligands (in FKBP12) | Pipecolate core buried in a hydrophobic pocket; CH···O=S interactions with aromatic residues. | Mimics natural ligand binding and enhances complex stability. | nih.govacs.org |

| Pyrimidine Sulfonamide (PS14) | LogP value between 0 and 3, indicating good lipophilicity. | Facilitates cell membrane transport and interaction with intracellular targets. | nih.gov |

Charge-Induced Dipole and Dipole-Dipole Interactions

The sulfonamide group is a key pharmacophore that significantly contributes to the binding of these derivatives through various electrostatic interactions. The polarized S=O bonds of the sulfonamide group can participate in dipole-dipole interactions with polar residues in the active site of a protein. nih.gov Furthermore, the nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, forming crucial interactions that anchor the inhibitor within the binding pocket. researchgate.net

In the context of carbonic anhydrase inhibition, the ionized sulfonamide group coordinates with the zinc ion in the active site, a strong ion-dipole interaction that is fundamental to the inhibitory mechanism. researchgate.netnih.gov The sulfonamide NH group has also been identified as a key driver of potency in certain kinase inhibitors, potentially forming hydrogen bonds with the protein or intramolecularly to optimize the compound's conformation for binding. nih.gov These charge-related interactions are often directional and play a significant role in determining the specificity and affinity of the inhibitor.

| Interaction Type | Description | Example | Reference |

|---|---|---|---|

| Dipole-Dipole | Interaction between the polarized S=O bonds of the sulfonamide and polar protein residues. | Stabilizes the ligand within the binding pocket. | nih.gov |

| Hydrogen Bonding | The sulfonamide nitrogen acts as a hydrogen bond acceptor. | Anchors the inhibitor; key for potency in some kinase inhibitors. | researchgate.netnih.gov |

| Ion-Dipole | Coordination of the ionized sulfonamide group with the active site zinc ion in carbonic anhydrases. | Fundamental for the inhibitory mechanism of carbonic anhydrase inhibitors. | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of protein-ligand interactions over time. These simulations provide insights into the conformational changes, stability, and flexibility of the complex, which are not always apparent from static crystal structures.

Analysis of Protein-Ligand Complex Stability and Conformational Changes

MD simulations have been employed to assess the stability of protein-ligand complexes involving sulfonamide inhibitors. acs.org Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. researchgate.net

| MD Simulation Parameter | Information Provided | Typical Observation for Stable Complex | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time, indicating stability. | Low and stable RMSD values for both protein backbone and ligand. | acs.orgresearchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual residues. | Lower fluctuations in binding site residues upon ligand binding. | researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests no major conformational changes. | researchgate.net |

Investigation of Enzyme Inhibition Mechanisms

Pyrimidine sulfonamides are a versatile class of compounds that have been shown to inhibit a variety of enzymes through different mechanisms. researchgate.net Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.

Target Enzyme Identification and Kinetic Analysis

The sulfonamide moiety is a well-established pharmacophore for targeting several enzyme families. Prominent targets for pyrimidine sulfonamide derivatives include dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and various protein kinases.

Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.com They are structural analogues of the natural substrate, para-aminobenzoic acid (PABA), and compete for binding to the active site, thereby halting bacterial growth. patsnap.comnih.gov

Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of CAs, a group of metalloenzymes. nih.govtandfonline.comnih.gov The deprotonated sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov Different isoforms of CA can be selectively targeted by modifying the tail of the sulfonamide inhibitor. nih.govacs.org

Cyclooxygenase-2 (COX-2): Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation. nih.govnih.govmdpi.comgoogle.com The selectivity for COX-2 over the COX-1 isoform is a key feature for reducing gastrointestinal side effects. acs.org

Protein Kinases: The pyrimidine scaffold is a common motif in kinase inhibitors. acs.orgnih.govnih.gov Pyrimidine sulfonamide derivatives have been developed as inhibitors of kinases such as Aurora A kinase and polo-like kinase 1 (PLK1). nih.govacs.org They often act as ATP-competitive inhibitors. nih.gov

Kinetic studies are essential to determine the potency (e.g., IC50, Ki) and mechanism of inhibition. For example, kinetic analysis of 2-sulfonamide pyrimidines as inhibitors of Werner syndrome protein (WRN) helicase activity revealed that their potency was primarily driven by increased binding affinity (lower KI) rather than chemical reactivity. nih.govacs.orgfigshare.com

| Target Enzyme | Mechanism of Inhibition | Key Moieties | Reference |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA. | Sulfonamide group. | wikipedia.orgpatsnap.compatsnap.comnih.gov |

| Carbonic Anhydrases (CAs) | Coordination of the sulfonamide to the active site zinc ion. | Sulfonamide group. | nih.govtandfonline.comnih.govacs.org |

| Cyclooxygenase-2 (COX-2) | Selective inhibition. | Pyrimidine core. | nih.govnih.govmdpi.comgoogle.comacs.org |

| Protein Kinases (e.g., Aurora A) | ATP-competitive inhibition. | Pyrimidine scaffold. | nih.govacs.orgnih.govnih.govnih.govacs.org |

Allosteric Modulation and Competitive Binding Studies

While many pyrimidine sulfonamides act as competitive inhibitors, binding directly to the active site of an enzyme, there is also potential for allosteric modulation. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.gov

For purine (B94841) and pyrimidine receptors, the discovery of small molecule allosteric modulators is an active area of research. nih.govnih.gov While specific examples for this compound are not documented, the general principle of allosteric modulation offers an alternative strategy for drug design, potentially leading to more specific therapeutic effects.

Competitive binding studies are crucial for elucidating the mechanism of action. For instance, in the case of DHPS inhibitors, sulfonamides compete directly with PABA for the same binding site. wikipedia.orgpatsnap.com Similarly, many pyrimidine-based kinase inhibitors are ATP-competitive, as demonstrated by kinetic assays. nih.gov These studies confirm that the inhibitor binds to the active site and prevents the natural substrate from binding, leading to a reduction in enzyme activity.

Structure Activity Relationship Sar Studies of Pyrimidine Sulfonamide Analogues

Influence of Substituent Effects on Biological Activity and Selectivity

The type, position, and orientation of substituents on the pyrimidine (B1678525) sulfonamide scaffold are critical determinants of the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.

The electronic properties of substituents on the pyrimidine ring significantly modulate the biological activity of pyrimidine sulfonamide derivatives. The pyrimidine ring itself has two nitrogen atoms which are electronegative and electron-withdrawing, creating electron-deficient centers at the 2, 4, and 6 positions. researchgate.net The introduction of additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can further alter the charge distribution and reactivity of the molecule.

Generally, the presence of strong electron-withdrawing groups, such as halogens (-F, -Cl), nitro (-NO2), or trifluoromethyl (-CF3), on the pyrimidine ring tends to enhance biological potency. nih.gov For instance, in studies of pyrimidine-based compounds as metalloproteinase-7 inhibitors, the addition of a -CF3 group was observed to radically improve the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the enzyme's binding site. scielo.brresearchgate.net This enhancement resulted in a compound with a significantly better binding affinity. scielo.brresearchgate.net Similarly, SAR analysis of pyrimidine sulfonamide and acetamide (B32628) derivatives for antimicrobial activity revealed that EWGs like halogens and nitrile groups contributed to enhanced potency. nih.gov In general, EWGs can increase the rate of certain chemical reactions, although this effect can sometimes be counteracted by steric hindrance. wur.nl

The following table summarizes the observed effects of various substituents on the biological activity of pyrimidine sulfonamide analogues.

| Substituent Group | Type | General Effect on Activity | Example Compound/Study | Finding |

| -CF3 | Electron-Withdrawing | Enhancement | Pyrimidine-based MMP-7 inhibitor scielo.brresearchgate.net | Radically improved hydrogen bond strength and binding affinity. scielo.brresearchgate.net |

| Halogens (-F, -Cl, -Br) | Electron-Withdrawing | Enhancement | Pyrimidine sulfonate esters mdpi.com | Showed higher antibacterial activity compared to EDGs. mdpi.com |

| -NO2 | Electron-Withdrawing | Enhancement | Pyrimidine sulfonate esters mdpi.com | Contributed to good antibacterial activity. mdpi.com |

| -CN | Electron-Withdrawing | Enhancement | Pyrimidine sulfonate esters mdpi.com | Showed moderate antibacterial activity. mdpi.com |

| -OC2H5 | Electron-Donating | Decrease | Pyrimidine-based MMP-7 inhibitor scielo.br | Resulted in a compound with less efficient cytotoxicity. scielo.br |

| -OCH3 | Electron-Donating | Decrease | Pyrimidine sulfonate esters mdpi.com | Showed lower antibacterial activity compared to EWGs. mdpi.com |

| -NH2, -OH | Electron-Donating | Variable | General pyrimidine chemistry researchgate.net | Restore π-electrons to the ring, activating it for electrophilic substitution. researchgate.net |

The spatial arrangement of atoms and functional groups is a critical factor in determining the biological activity of pyrimidine sulfonamide analogues. This includes both the position of substituents on the pyrimidine and associated rings (positional isomerism) and the three-dimensional orientation of the molecule (stereochemistry).

Positional isomerism can dramatically alter a molecule's ability to fit into a receptor's binding pocket. For example, in a series of pyrimidine sulfonate esters with substituted aromatic rings, a para-substituted compound showed significantly higher activity (83%) compared to its ortho-substituted counterpart (73%). mdpi.com The position of substituents on the pyrimidine ring itself is also crucial. SAR studies on pyrimidine-4-carboxamides revealed that modifying substituents at the R2 and R3 positions had a significant impact on inhibitory activity. acs.org In another study, the presence of a cyclopentyl group specifically at the C-4 position of the pyrimidine moiety was found to be favorable for anticancer activity against colon cancer cells. nih.gov

Stereochemistry, the specific 3D arrangement of a molecule, is vital for selective interactions with chiral biological macromolecules like enzymes and receptors. While the specific stereochemical requirements can vary greatly between different targets, it is a key consideration in drug design. The development of conformationally diverse pyrimidine-embedded cyclic molecules has been proposed as a strategy to explore how skeletal flexibility and 3D shape influence biological function. nih.gov

The table below highlights findings related to the influence of positional isomerism and stereochemistry.

| Structural Feature | Variation | Effect on Activity | Example Study | Finding |

| Aromatic Ring Substitution | Para- vs. Ortho- | Higher activity with para-substitution | Pyrimidine sulfonate esters mdpi.com | A para-substituted compound (A3) had 83% activity versus 73% for the ortho-isomer (A2). mdpi.com |

| Pyrimidine Ring Substitution | C-4 Position | Favorable for activity | Anticancer pyrimidine-sulfonamide hybrids nih.gov | A cyclopentyl group at the C-4 position was beneficial for antiproliferative activity. nih.gov |

| Linker Length | Ethylene (B1197577) vs. Propylene/Methylene | Optimal activity with ethylene linker | Pyrimidine-4-carboxamides acs.org | Increasing or decreasing the alkyl chain length between functional groups decreased potency. acs.org |

| Skeletal Structure | Rigid vs. Flexible | Both can be critical for binding | Pyrimidine-embedded macrocycles nih.gov | Rigid skeletons can pre-organize for high affinity, while flexible ones allow for diverse binding modes. nih.gov |

Correlation of Molecular Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com These studies use molecular descriptors—numerical values that characterize the topological, geometrical, electronic, or physicochemical properties of a molecule—to predict the efficacy of new, unsynthesized analogues. medwinpublishers.comresearchgate.net

For pyrimidine sulfonamide derivatives, 3D-QSAR models have been successfully employed to design novel inhibitors. nih.govrsc.org These models provide insights into the structural requirements for potent activity by creating contour maps that indicate where steric bulk, positive or negative charges, or hydrophobic/hydrophilic groups are favored or disfavored.

Several types of molecular descriptors have been found to be important in predicting the biological efficacy of sulfonamide-containing compounds:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. For example, the 1-path Kier alpha-modified shape index (S1K) was a key descriptor in a QSAR model for antidiabetic sulfonamides. medwinpublishers.com

Electronic Descriptors: Properties like electronegativity and polarizability are crucial. researchgate.net Quantum chemical calculations of the charges on specific atoms can reveal their electrophilicity and reactivity, which correlates with their ability to interact with biological targets. mdpi.com

Physicochemical Descriptors: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to cross cell membranes. researchgate.netnih.gov

Constitutional Descriptors: Simple counts of atoms, bonds, and molecular weight can also be predictive. The frequency of specific bonds, such as C-N or N-N, has been identified as an essential predictor for the anticancer activities of some sulfur-containing compounds. researchgate.net

The following table lists key molecular descriptors and their relevance in QSAR models for sulfonamide derivatives.

| Descriptor Type | Descriptor Name/Property | Relevance to Biological Efficacy | Example Study |

| Topological | 1-path Kier alpha-modified shape index (S1K) | Correlated with antidiabetic activity of sulfonamides. medwinpublishers.com | QSAR on antidiabetic sulfonamides medwinpublishers.com |

| Physicochemical | Octanol-water partition coefficient (logP) | Indicates lipophilicity, affecting cell membrane transport and absorption. researchgate.netnih.gov | Anticancer pyrimidine sulfonamides nih.gov |

| Constitutional | Mass, van der Waals volume | Key predictors for anticancer activity. researchgate.net | QSAR on sulfur-containing anticancer agents researchgate.net |

| Electronic | Electronegativity, Polarizability | Essential predictors for anticancer activity. researchgate.net | QSAR on sulfur-containing anticancer agents researchgate.net |

| 3D-QSAR Fields | Gaussian field-based descriptors | Used to build predictive models for designing selective BRAFV600E inhibitors. nih.govrsc.org | 3D-QSAR of pyrimidine-sulfonamide hybrids nih.govrsc.org |

Conformational Flexibility and its Relationship to Receptor Binding

The ability of a molecule to adopt different three-dimensional shapes, known as conformational flexibility, is a critical aspect of its interaction with a biological receptor. Both conformationally rigid and flexible molecules have distinct advantages in drug design. nih.gov

Conformationally restricted molecules, such as those with bridged or fused ring systems, are locked into a limited number of low-energy shapes. This pre-organization of the molecule's key functional groups into a specific orientation can lead to high-affinity and highly selective binding if that conformation matches the receptor's binding site. nih.gov

On the other hand, conformationally flexible molecules, like those containing medium-sized rings or long aliphatic chains, can exist as an equilibrium of multiple different conformers. This flexibility allows the molecule to adapt its shape to fit into the binding sites of different proteins, a phenomenon known as "conformational selection" or "induced fit." nih.gov This adaptability can be advantageous for achieving activity against multiple targets or for overcoming resistance mutations that alter the shape of a binding site. For example, some BRAF inhibitors can adopt different conformations (e.g., type I or type II) to bind to different states of the kinase enzyme. nih.gov

Molecular docking and dynamics simulations are powerful tools used to study these interactions. Docking predicts the preferred binding pose of a ligand in a receptor's active site, while molecular dynamics simulations can explore the conformational changes of both the ligand and the protein over time, providing a more dynamic picture of the binding event. nih.govnih.gov These studies have shown that pyrimidine sulfonamides can form stable complexes with their target proteins through a network of interactions, including hydrogen bonds and π-π stacking, which are highly dependent on the adopted conformation. nih.gov

Biological Activity of Pyrimidine Sulfonamide Compounds: General Research Focus

Antimicrobial Activity Research

Pyrimidine (B1678525) sulfonamide derivatives have been extensively investigated for their antimicrobial properties, showing a broad spectrum of activity against various pathogens. nih.govinnovareacademics.in

The evaluation of pyrimidine sulfonamide compounds has demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the pyrimidine ring can enhance antibacterial potency. nih.gov The antibacterial action of sulfonamides is well-established, and their combination with pyrimidine moieties has led to the development of new derivatives with significant activity against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govmdpi.commdpi.com

Research has employed methods like the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar (B569324) well diffusion method to measure the zone of inhibition. nih.govmdpi.commdpi.com For instance, certain thiopyrimidine-benzenesulfonamide hybrids have shown promising broad-spectrum efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com Some derivatives exhibited bactericidal activity, as indicated by a Minimum Bactericidal Concentration (MBC) to MIC ratio of four against these strains. mdpi.com

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Thienopyrimidine-sulfadiazine hybrid (4ii) | S. aureus | Zone of inhibition: 15 mm | mdpi.com |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | E. coli | Zone of inhibition: 18 mm | mdpi.com |

| Thiopyrimidine-benzenesulfonamide hybrids (M1-25) | K. pneumoniae & P. aeruginosa | Zones of inhibition: 15-30 mm | mdpi.com |

| Pyrimidine sulfonate ester (A5) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50: 4.24 µg/mL | mdpi.com |

| Pyrimidine sulfonate ester (A31) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50: 6.77 µg/mL | mdpi.com |

The antifungal potential of pyrimidine sulfonamides is another critical area of investigation. wjarr.comnih.gov These compounds have been assessed against various fungal strains, including Candida albicans, Candida tropicalis, and Aspergillus fumigatus. innovareacademics.inresearchgate.net The research indicates that many synthesized derivatives exhibit moderate to good antifungal activity. nih.govresearchgate.net

For example, a series of 2-thiouracil-5-sulfonamide derivatives were synthesized and showed notable in vitro antifungal activity. wjarr.com Similarly, studies on thienopyrimidine-sulfonamide hybrids revealed antifungal effects, with one compound (4ii) showing an MIC of 62.5 µg/mL against C. albicans. mdpi.com The development of pyrimidine derivatives continues to be a promising avenue for creating new antifungal agents to combat fungal infections, which pose a significant threat to agriculture and human health. frontiersin.orgresearchgate.net

| Compound Type | Fungal Strain | Activity Noted (MIC) | Reference |

|---|---|---|---|

| Thienopyrimidine-sulfadiazine hybrid (4ii) | C. albicans | 62.5 µg/mL | mdpi.com |

| Thienopyrimidine-sulfadiazine hybrid (4ii) | C. parapsilosis | 125 µg/mL | mdpi.com |

| Pyrimidine derivative (5o) | Phomopsis sp. | EC50: 10.5 μg/ml | frontiersin.orgresearchgate.net |

Research into the antiviral properties of pyrimidine-containing compounds has identified them as promising candidates for developing new antiviral drugs. researchgate.netnih.gov These molecules have been tested against a wide range of viruses, including human coronavirus, herpes simplex virus (HSV-1), and hepatitis C virus (HCV). researchgate.netnih.govmdpi.com The pyrimidine ring is a core structure in several established antiviral drugs. researchgate.net

Studies have shown that specific pyrimidine sulfonamide derivatives can inhibit viral replication. researchgate.net For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropylamino group demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structural diversity of pyrimidine sulfonamides allows for modifications that can enhance their antiviral potency and selectivity, making them a key focus in the search for treatments for various viral infections. researchgate.netnih.gov

Anticancer and Antiproliferative Activity Research

The hybridization of pyrimidine and sulfonamide moieties has yielded a significant number of compounds with potent anticancer and antiproliferative activities. nih.govnih.gov These hybrids can act on multiple cellular targets simultaneously, which is a promising strategy for developing effective anticancer agents that may overcome issues like drug resistance. nih.govnih.gov

The primary method for assessing the anticancer potential of new pyrimidine sulfonamide derivatives is through in vitro cytotoxicity assays against various human cancer cell lines. nih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric technique to determine cell viability after treatment with the test compounds. nih.govnih.gov This assay measures the metabolic activity of mitochondrial enzymes in living cells. nih.gov

Researchers have evaluated these compounds against panels of cancer cell lines, such as the National Cancer Institute's 60-cell line panel (NCI-60), to assess their broad-spectrum antiproliferative activity. ijrpr.com Numerous studies have reported the half-maximal inhibitory concentration (IC50) values for various pyrimidine-sulfonamide hybrids against cell lines like HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). nih.govnih.gov For example, a pyrimidine-sulfonamide hybrid (9a) showed promising activity against HCT-116 cells with an IC50 of 9.64 μM, which was superior to the standard drug 5-fluorouracil (B62378) in that specific study. nih.gov

| Compound ID | Cancer Cell Line | Activity (IC50) | Assay | Reference |

|---|---|---|---|---|

| Hybrid 3a | HCT-116 (Colon) | 5.66 µM | MTT | nih.gov |

| Hybrid 9a | HCT-116 (Colon) | 9.64 µM | MTT | nih.gov |

| Hybrid 9b | HT-29 (Colon) | 9.95 µM | MTT | nih.gov |

| Hybrid 10a | H2228 (Lung) | 11-81 nM | MTT | nih.gov |

| PS14 | HeLa (Cervical) | 15.13 ± 2.20 µM | Not Specified | nih.gov |

| PS14 | A-549 (Lung) | 12.64 ± 3.22 µM | Not Specified | nih.gov |

To understand how pyrimidine sulfonamide compounds exert their anticancer effects, researchers conduct mechanistic studies focusing on their impact on the cell cycle and their ability to induce programmed cell death (apoptosis). nih.govnih.gov Flow cytometry is a common technique used for these investigations. nih.govnih.gov

Several pyrimidine-sulfonamide hybrids have been shown to cause cell cycle arrest at specific phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation. nih.govijrpr.com For example, certain hybrids were found to arrest HCT-116 cells in the G2/M phase. nih.gov Furthermore, many of these compounds have been demonstrated to induce apoptosis. nih.govnih.gov This is often confirmed by observing the externalization of phosphatidylserine (B164497) on the cell membrane. nih.gov For instance, one study showed that a pyrimidine sulfonamide derivative (PS14) induced apoptosis in 45.30% of HeLa cells, a significantly higher percentage than the control drug 5-FU. nih.gov Other mechanistic actions include the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov

Inhibition of Key Oncogenic Targets (e.g., Tubulin Polymerization, Aurora A Kinase)

The anticancer potential of pyrimidine sulfonamides is a major area of investigation, with a focus on their ability to inhibit crucial proteins involved in cancer progression. researchgate.netnih.gov

Tubulin Polymerization: Disrupting the dynamics of microtubules, which are essential for cell division, is a validated cancer therapy strategy. nih.gov Several pyrimidine-based compounds have been developed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net These agents prevent the formation of functional microtubules, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov

For instance, a library of new pyrimidine analogs was designed, with one compound, K10, showing potent activity against four cancer cell lines with IC₅₀ values ranging from 0.07 to 0.80 μM. nih.gov Mechanistic studies confirmed that K10 inhibited tubulin polymerization, blocked the cell cycle, and induced apoptosis in HepG2 cells. researchgate.netnih.gov Another study reported on heterocyclic-fused pyrimidines that effectively inhibited tubulin polymerization in a dose-dependent manner. nih.gov These compounds were shown to overcome multidrug resistance, a significant challenge in cancer treatment. nih.gov

| Compound Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidine Analogs (e.g., K10) | Potent activity against four cancer cell lines (IC₅₀: 0.07-0.80 μM). | Inhibits tubulin polymerization, causes G2/M cell cycle arrest, induces apoptosis. | nih.gov |

| Heterocyclic-fused Pyrimidines | Effectively inhibited tubulin polymerization in a dose-dependent manner. | Targets the colchicine binding site in tubulin. | nih.gov |

| 3,4-Dihydro-2(1H)-Quinolinone Sulfonamides | Compound D13 strongly inhibited tubulin assembly with an IC₅₀ of 6.74 μM. | Inhibits cell growth through tubulin polymerization inhibition. | mdpi.com |

Aurora A Kinase: Aurora A kinase is another critical target in cancer therapy as it plays a role in cell division and is often upregulated in human cancers, where it stabilizes oncoproteins like MYC. nih.gov Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity. nih.govacs.org Structure-based drug design led to the identification of lead compounds that potently inhibited Aurora A. nih.gov However, replacing an amide moiety with a sulfonamide in one series of pyrimidine derivatives led to a more than 2.5-fold reduction in Aurora A inhibitory potency, indicating that structural modifications are highly sensitive. nih.govacs.org In another study, the crystal structure of Aurora A in complex with a disubstituted pyrimidine inhibitor was described, providing a basis for designing analogs with higher affinity and selectivity. nih.gov

Other Pharmacological Activities Under Investigation

Beyond oncology, the unique structure of pyrimidine sulfonamides has prompted research into a variety of other pharmacological applications. mdpi.com

Anthelmintic Activity Evaluation

Helminthiasis, or parasitic worm infection, is a significant global health issue, and drug resistance is a growing concern. researchgate.net Pyrimidine derivatives have been investigated for their potential as new anthelmintic agents. researchgate.netshd-pub.org.rsresearchgate.net In one study, seventeen new pyrimidine derivatives bearing both sulfonamide and carboxamide moieties were synthesized and evaluated for their in vitro anthelmintic properties against the earthworm Pheretima posthuma. shd-pub.org.rs The results showed that all synthesized compounds possessed anthelmintic activity, with some showing mean paralyzing times as low as 14 minutes and death times as low as 16 minutes at a concentration of 100 mg/mL, comparable to the standard drug albendazole. shd-pub.org.rs Another study synthesized a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles and found that one compound demonstrated significant anthelmintic properties. ijpsdronline.com

Anti-inflammatory and Anticoagulant Properties

Anti-inflammatory Properties: Pyrimidine derivatives are known to exhibit anti-inflammatory effects, with several compounds already in clinical use. nih.gov The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govmdpi.com Research has shown that introducing a p-sulfonamide group on one of the aromatic rings in certain diarylheterocycle pyrimidines can enhance anti-inflammatory activity. nih.gov Synthetic pyrimidines have been shown to inhibit vital inflammatory mediators such as prostaglandins, nitric oxide, and various cytokines. nih.gov

Anticoagulant Properties: While the search results extensively cover anti-inflammatory activities, specific research focusing on the anticoagulant properties of 2,6-Dihydroxy-4-pyrimidinesulfonamide or related pyrimidine sulfonamides is not prominent in the provided data. This remains an area for potential future investigation.

Enzyme Inhibition Relevant to Metabolic Pathways (e.g., Carbonic Anhydrase, COX-2)

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, making them an important drug target. nih.govnih.govresearchgate.net The sulfonamide group is a classic zinc-binding group, and as such, pyrimidine sulfonamides have been extensively studied as CA inhibitors. nih.govmdpi.com

Researchers have designed and synthesized benzenesulfonamide (B165840) derivatives bearing pyrimidine moieties and tested their binding affinities against six human CA isoforms. nih.gov Some of these compounds demonstrated high potency and selectivity, particularly towards the CA I isoform, with affinities in the nanomolar range. nih.gov Crystal structures of these inhibitors in complex with various CA isoforms have been determined to understand the structural basis for their affinity and selectivity, aiding in the design of more effective inhibitors. nih.gov

| Target Enzyme | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Benzenesulfonamides with pyrimidine moiety | Potent and selective inhibition of hCA I, II, VI, VII, XII, and XIII. Some compounds showed affinities of 0.5 nM. | nih.gov |

| Carbonic Anhydrase (CA) | Thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole containing sulfonamides | Active against hCA I and II in the nanomolar range (2.62-136.54 nM for hCA I). | nih.gov |

| COX-2 | Cyanopyrimidine hybrids with sulphonamide phenyl moieties | Potent and selective COX-2 inhibition with IC₅₀ values in the submicromolar range, some outperforming the reference drug Nimesulide. | nih.gov |

| COX-2 | Pyrimidine derivatives L1 and L2 | Showed high selectivity towards COX-2, comparable to meloxicam (B1676189) and outperforming piroxicam. | mdpi.comnih.gov |

COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is overexpressed in various cancers. nih.govrsc.org Pyrimidine-based compounds have been designed as selective COX-2 inhibitors. mdpi.comnih.gov One study synthesized two series of cyanopyrimidine hybrids, with those bearing various sulfonamide phenyl moieties showing higher inhibition of the COX-2 enzyme. nih.gov Certain compounds were found to be highly active, with IC₅₀ values in the submicromolar range, and also demonstrated significant anticancer activity against several cell lines. nih.gov Another study found that specific pyrimidine derivatives showed high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam. mdpi.comnih.gov

Investigation of Metal Complexes of Pyrimidine Sulfonamides

The coordination of metal ions to sulfonamide-based ligands can enhance their pharmacological properties. researchgate.netresearchgate.net The formation of metal complexes with pyrimidine sulfonamides is an active area of research aimed at developing agents with improved efficacy and potentially novel mechanisms of action. researchgate.netindianchemicalsociety.com These metal complexes have been investigated for a range of biological activities, including antimicrobial and anticancer effects. nih.govsci-hub.se

Synthesis and Structural Characterization of Metal-Complexed Pyrimidine Sulfonamides

The synthesis of metal complexes typically involves reacting the pyrimidine sulfonamide ligand with a metal salt (e.g., cobalt, copper, nickel, zinc) in a suitable solvent. nih.govsci-hub.se The resulting complexes are then isolated and purified.

The structural characterization of these newly synthesized metal complexes is crucial to understand their geometry and bonding. nih.govresearchgate.net A variety of analytical techniques are employed for this purpose:

Spectroscopic Methods: Techniques like FTIR (Fourier-transform infrared), UV-Vis, and NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the coordination of the metal to the ligand. researchgate.netnih.gov For instance, shifts in the vibrational frequencies of the sulfonamide group in FTIR spectra can indicate its involvement in binding the metal ion. nih.gov

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the synthesized complexes, verifying their stoichiometry. researchgate.netjocpr.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to confirm the presence of coordinated solvent molecules. researchgate.net

Through these methods, researchers have characterized a wide array of pyrimidine sulfonamide metal complexes, confirming that coordination often occurs through the nitrogen and oxygen atoms of the sulfonamide group and nitrogen atoms of the pyrimidine ring. researchgate.netnih.govresearchgate.net

Evaluation of Modified Biological Activities of Metal Complexes

The biological activity of pyrimidine sulfonamide compounds can be significantly modified through the formation of metal complexes. researchgate.netresearchgate.net The coordination of metal ions to the sulfonamide or pyrimidine moieties can alter the physicochemical properties of the ligand, such as its lipophilicity and ability to interact with biological targets. researchgate.net This strategy has been employed to enhance the therapeutic potential of these compounds. sci-hub.se

Transition metal complexes of sulfonamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net Metals such as zinc, copper, cobalt, and nickel are commonly used for this purpose. researchgate.netresearchgate.net The resulting metal complexes often exhibit enhanced antimicrobial and anticancer activities compared to the free ligands. sci-hub.se The increased lipophilicity of the metal complexes can facilitate their transport across cell membranes, leading to improved bioavailability and efficacy. nih.gov